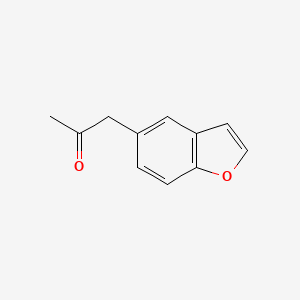

1-(1-benzofuran-5-yl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGQJFUMMXXUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC2=C(C=C1)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-32-6 | |

| Record name | 1-(1-benzofuran-5-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-(1-benzofuran-5-yl)propan-2-one, a benzofuran derivative of interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into two main stages: the formation of the key intermediate, benzofuran-5-carboxaldehyde, and its subsequent conversion to the target propan-2-one derivative via three distinct and well-established organic reactions.

This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes diagrammatic representations of the synthetic routes to facilitate a deeper understanding for researchers and professionals in the field.

Core Synthesis Strategy

The synthesis of this compound originates from the commercially available 5-bromo-1-benzofuran. The primary strategic consideration is the introduction of a three-carbon chain at the 5-position of the benzofuran ring system. This is most effectively achieved through the intermediacy of benzofuran-5-carboxaldehyde. The overall synthetic approach is depicted below:

Spectroscopic Data for 1-(1-benzofuran-5-yl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the compound 1-(1-benzofuran-5-yl)propan-2-one. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data and analysis based on the spectroscopic characteristics of closely related benzofuran derivatives. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀O₂

-

Molecular Weight: 174.19 g/mol

-

CAS Number: 286836-32-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | H-4 |

| ~7.6 | d | 1H | H-2 |

| ~7.5 | d | 1H | H-7 |

| ~7.2 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-3 |

| ~3.8 | s | 2H | -CH₂- |

| ~2.2 | s | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~207 | C=O (Ketone) |

| ~155 | C-7a |

| ~145 | C-2 |

| ~128 | C-5 |

| ~127 | C-3a |

| ~124 | C-6 |

| ~121 | C-4 |

| ~111 | C-7 |

| ~106 | C-3 |

| ~45 | -CH₂- |

| ~29 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Stretch (Furan) |

| ~880-800 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates a molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Relative Intensity | Assignment |

| 174.07 | High | [M]⁺ (Molecular Ion) |

| 131.05 | High | [M - CH₃CO]⁺ |

| 115.05 | Medium | [M - CH₃COCH₂]⁺ |

| 103.05 | Medium | [C₇H₃O]⁺ |

| 77.04 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Direct infusion via a solids probe can also be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

References

Potential Biological Activities of Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the key biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel benzofuran-based therapeutic agents.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][5]

Quantitative Anticancer Activity Data

The anticancer efficacy of various benzofuran derivatives has been quantified through in vitro cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values for several derivatives against different cancer cell lines are summarized in Table 1.

| Benzofuran Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [1] |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [1] |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 | [6] |

| 3-Amidobenzofuran derivative 28g | HCT-116 (Colon) | 5.20 | [6] |

| 3-Amidobenzofuran derivative 28g | HT-29 (Colon) | 9.13 | [6] |

| Benzofuran-chalcone derivative 4g | HCC1806 (Breast) | 5.93 | [2] |

| Benzofuran-chalcone derivative 4g | HeLa (Cervical) | 5.61 | [2] |

| Benzofuran-isatin conjugate 5a | SW-620 (Colon) | 5-10 (induces apoptosis) | [7] |

| Benzofuran-isatin conjugate 5d | SW-620 (Colon) | 5-10 (induces apoptosis) | [7] |

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | MDA-MB-231 (Breast) | 3.01 | [8] |

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | HCT-116 (Colon) | 5.20 | [8] |

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | HT-29 (Colon) | 9.13 | [8] |

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | HeLa (Cervical) | 11.09 | [8] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [9] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon) | 7.76 | [9] |

Table 1: Anticancer Activity of Selected Benzofuran Derivatives. This table summarizes the IC50 values of various benzofuran derivatives against different human cancer cell lines.

Key Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis: A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][9] This is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[10][11] Studies have shown that treatment with certain benzofuran derivatives leads to a significant increase in the activity of caspase-3 and caspase-7, key executioner caspases.[1][10]

1.2.2. Cell Cycle Arrest: Benzofuran derivatives have also been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.[4][5] For instance, some derivatives can induce a G2/M phase arrest, indicating an interference with the mitotic process.[4]

1.2.3. Inhibition of Tubulin Polymerization: Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization.[12][13] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis and subsequently trigger apoptosis.

Experimental Protocols

1.3.1. General Synthesis of Anticancer Benzofuran Derivatives:

A common route for the synthesis of 2-arylbenzofurans involves the reaction of a substituted 2-hydroxybenzaldehyde with a methyl α-bromophenylacetate derivative, followed by hydrolysis and cyclization.[14] Variations in the substituents on both the benzaldehyde and phenylacetate precursors allow for the generation of a diverse library of derivatives.

-

Step 1: O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with a methyl α-bromophenylacetate derivative in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

-

Step 2: Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.

-

Step 3: Cyclization: The carboxylic acid is then cyclized to form the 2-arylbenzofuran core, often under acidic conditions or by using a dehydrating agent.

1.3.2. MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490-590 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

1.3.3. Caspase Activity Assay:

Caspase activity can be measured using commercially available kits that utilize a luminogenic or fluorogenic substrate.

-

Cell Lysis: Cancer cells are treated with the benzofuran derivative for a specified time. The cells are then lysed to release the cellular contents, including caspases.

-

Substrate Addition: A specific caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) linked to a reporter molecule is added to the cell lysate.

-

Incubation: The mixture is incubated at room temperature to allow the activated caspases to cleave the substrate.

-

Signal Detection: The resulting signal (luminescence or fluorescence) is measured using a luminometer or fluorometer. The signal intensity is proportional to the caspase activity.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Key anticancer mechanisms of benzofuran derivatives.

Figure 2: General workflow for anticancer drug discovery with benzofurans.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[7]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of benzofuran derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The MIC values for several benzofuran derivatives against various microbial strains are presented in Table 2.

| Benzofuran Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [7] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [7] |

| 1-(Thiazol-2-yl)pyrazoline 19 | Gram-negative bacteria | Inhibitory zone 25 mm | [7] |

| 1-(Thiazol-2-yl)pyrazoline 19 | Gram-positive bacteria | Inhibitory zone 20 mm | [7] |

| Benzofuran-5-ol derivatives 20, 21 | Fungal species | 1.6-12.5 | [7] |

| Fused benzofuran-coumarin-pyridine 30 | Pantoea chinchori | 25 | [7] |

| Fused benzofuran-coumarin-pyridine 30 | Aspergillus fumigatus | 25 | [7] |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [15] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [15] |

| Aza-benzofuran 1 | Escherichia coli | 25 | [15] |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [15] |

| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [15] |

| Benzofuran-pyrazole hybrid 9 | E. coli DNA gyrase B | IC50 = 9.80 µM | [16] |

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives. This table summarizes the minimum inhibitory concentration (MIC) values and other antimicrobial data for various benzofuran derivatives against a range of bacteria and fungi.

Key Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzofuran derivatives are still under investigation, but several potential targets have been identified. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[16] By inhibiting this enzyme, benzofuran derivatives can disrupt DNA synthesis and lead to bacterial cell death.

Experimental Protocols

2.3.1. General Synthesis of Antimicrobial Benzofuran Derivatives:

Many antimicrobial benzofuran derivatives are synthesized through multi-step reactions. For example, benzofuran-3-carbohydrazide can be reacted with various substituted aldehydes to produce a range of derivatives.[8]

-

Step 1: Synthesis of Benzofuran-3-carbohydrazide: This intermediate can be prepared from a suitable benzofuran starting material, such as ethyl 5,7-dimethoxy benzofuran-3-carboxylate, by reaction with hydrazine hydrate.

-

Step 2: Condensation with Aldehydes: The benzofuran-3-carbohydrazide is then reacted with a variety of substituted aldehydes in a suitable solvent like ethanol, often under reflux, to yield the final benzofuran derivatives.

2.3.2. Agar Well Diffusion Method:

This method is a common technique for screening the antimicrobial activity of compounds.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of an agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A known concentration of the benzofuran derivative dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

2.3.3. Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

-

Serial Dilution: The benzofuran derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][17]

Mechanism of Action Diagram

Figure 3: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][6]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of benzofuran derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. The IC50 values for NO inhibition and other anti-inflammatory markers are summarized in Table 3.

| Benzofuran Derivative | Target/Assay | IC50 (µM) | Reference(s) |

| Piperazine/benzofuran hybrid 5d | NO inhibition (RAW 264.7) | 52.23 | [15] |

| Aza-benzofuran 1 | NO inhibition (RAW 264.7) | 17.3 | [1] |

| Aza-benzofuran 4 | NO inhibition (RAW 264.7) | 16.5 | [1] |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst | 4.15 | [10] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst | 5.96 | [10] |

| Benzofuran derivative 2 | COX-1 | 12.0 | [7] |

| Benzofuran derivative 2 | COX-2 | 8.0 | [7] |

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives. This table presents the IC50 values for the inhibition of various inflammatory markers by different benzofuran derivatives.

Key Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][15] These pathways play a crucial role in regulating the expression of pro-inflammatory genes. Benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, including p65, IκBα, ERK, JNK, and p38, leading to a reduction in the production of inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[15]

Experimental Protocols

3.3.1. General Synthesis of Anti-inflammatory Benzofuran Derivatives:

The synthesis of anti-inflammatory benzofuran derivatives often involves the construction of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as piperazine or pyrazole.[15]

-

Step 1: Synthesis of the Benzofuran Core: A substituted benzofuran core is typically synthesized first, for example, through the Michael addition of an ethyl benzoylacetate to a p-benzoquinone, followed by cyclization.

-

Step 2: Hybridization: The benzofuran core is then coupled with another heterocyclic moiety, such as a piperazine derivative, through a suitable linker to form the final hybrid compound.

3.3.2. In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells):

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with various concentrations of the benzofuran derivative for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for a further 18-24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.

3.3.3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[3][13]

-

Animal Model: Rats or mice are typically used for this model.

-

Compound Administration: The benzofuran derivative or a control vehicle is administered to the animals, usually orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway Diagram

Figure 4: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Benzofuran derivatives have shown promise as neuroprotective agents, with the ability to protect neurons from various insults, including excitotoxicity and oxidative stress.

Quantitative Neuroprotective Activity Data

The neuroprotective effects of benzofuran derivatives are often evaluated in vitro using primary neuronal cultures or cell lines. Key parameters measured include cell viability after exposure to a neurotoxin.

| Benzofuran Derivative | Assay | Effect | Concentration | Reference(s) |

| Compound 1f (-CH3 at R2) | NMDA-induced excitotoxicity | Potent neuroprotection | 30 µM | [15] |

| Compound 1j (-OH at R3) | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | 100 and 300 µM | [15] |

| Compound 1j (-OH at R3) | DPPH radical scavenging | Moderate scavenging | Not specified | [15] |

| Compound 1j (-OH at R3) | Lipid peroxidation inhibition | Appreciable inhibition | Not specified | [15] |

Table 4: Neuroprotective Activity of Selected Benzofuran Derivatives. This table summarizes the observed neuroprotective effects of specific benzofuran derivatives.

Key Mechanisms of Neuroprotective Action

4.2.1. Anti-Excitotoxicity: Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage, is a key factor in many neurodegenerative diseases. Some benzofuran derivatives have been shown to protect neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[15]

4.2.2. Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is another major contributor to neuronal damage. Benzofuran derivatives can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation.[15]

Experimental Protocols

4.3.1. General Synthesis of Neuroprotective Benzofuran-2-Carboxamide Derivatives:

-

Step 1: A substituted benzofuran-2-carboxylic acid is synthesized.

-

Step 2: The carboxylic acid is then coupled with a substituted aniline in the presence of a coupling agent to form the final benzofuran-2-carboxamide derivative.

4.3.2. In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity):

-

Primary Neuronal Culture: Primary cortical neurons are isolated from rat embryos and cultured.

-

Compound Treatment and NMDA Exposure: The cultured neurons are pre-treated with the benzofuran derivative for a specific time, followed by exposure to a toxic concentration of NMDA.

-

Cell Viability Assessment: After a further incubation period, cell viability is assessed using an assay such as the MTT assay. Increased cell viability in the presence of the benzofuran derivative indicates a neuroprotective effect.

4.3.3. In Vitro Lipid Peroxidation Inhibition Assay:

-

Tissue Homogenate Preparation: A homogenate of a lipid-rich tissue, such as rat brain, is prepared.

-

Induction of Lipid Peroxidation: Lipid peroxidation is induced in the homogenate using an inducing agent like ferrous sulfate and ascorbate.

-

Compound Treatment: The benzofuran derivative is added to the homogenate to assess its inhibitory effect.

-

Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

Mechanism of Action Diagram

Figure 5: Neuroprotective mechanisms of benzofuran derivatives.

Conclusion

Benzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. The quantitative data, experimental protocols, and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the rational design of new and more effective benzofuran-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jopcr.com [jopcr.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]

- 10. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(1-benzofuran-5-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-benzofuran-5-yl)propan-2-one is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. The reactivity of its ketone group is central to its utility, allowing for a wide range of chemical transformations to produce diverse molecular scaffolds. This technical guide explores the key reactions of the ketone moiety in this compound, including reduction, oxidation, nucleophilic addition (Wittig reaction, Knoevenagel condensation), and reductive amination. Detailed experimental protocols, based on established methodologies for analogous aryl ketones, are provided to facilitate further research and application in drug discovery programs.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] They are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The compound this compound serves as a key building block for the synthesis of more complex benzofuran-containing structures. The strategic manipulation of its ketone functional group opens avenues for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which are critical aspects of drug design. This guide provides a comprehensive overview of the synthetic potential of this ketone, offering detailed procedures and expected outcomes for its principal reactions.

General Reactivity of the Ketone Group

The ketone group in this compound is a typical electrophilic center, susceptible to attack by nucleophiles at the carbonyl carbon. The presence of the benzofuran moiety at the β-position can influence the reactivity of the ketone through electronic and steric effects. The aromatic ring system can participate in stabilizing intermediates and transition states. Key reactions involving the ketone functionality include:

-

Reduction to a secondary alcohol.

-

Oxidative cleavage (e.g., Baeyer-Villiger oxidation) to an ester.

-

Nucleophilic addition of carbon nucleophiles to form new carbon-carbon bonds (e.g., Wittig reaction, Knoevenagel condensation).

-

Reductive amination to introduce nitrogen-containing functional groups.

The following sections will detail the experimental conditions and expected products for these transformations.

Experimental Protocols and Data

Reduction of the Ketone

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(1-benzofuran-5-yl)propan-2-ol, is a fundamental transformation. This alcohol can serve as a precursor for further derivatization, such as esterification or etherification.

Reaction Scheme:

Caption: Reduction of a ketone to a secondary alcohol.

Experimental Protocol (Analogous to the reduction of aryl ketones):

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Reactant | Reagents | Product | Expected Yield (%) |

| This compound | NaBH₄, Methanol | 1-(1-benzofuran-5-yl)propan-2-ol | 85-95 |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound would lead to the formation of an ester, specifically (1-benzofuran-5-yl)methyl acetate. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent methylene group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In this case, the methylene group (primary alkyl) has a lower migratory aptitude than a methyl group. However, due to the presence of the bulky benzofuran group, the migration of the (1-benzofuran-5-yl)methyl group is expected.[3][4][5]

Reaction Scheme:

Caption: Baeyer-Villiger oxidation of a ketone to an ester.

Experimental Protocol (Analogous to the oxidation of aryl ketones): [4]

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Data Presentation:

| Reactant | Reagents | Product | Expected Yield (%) |

| This compound | m-CPBA, DCM | (1-benzofuran-5-yl)methyl acetate | 60-80 |

Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes.[6][7] Reacting this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield the corresponding alkene, 5-(2-methylprop-2-en-1-yl)-1-benzofuran.

Reaction Scheme:

Caption: Wittig olefination of a ketone.

Experimental Protocol (Analogous to the Wittig reaction of ketones): [8]

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) (1.2 eq), dropwise to generate the ylide (a deep orange/red color should appear).

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Data Presentation:

| Reactant | Reagents | Product | Expected Yield (%) |

| This compound | Ph₃PCH₃Br, n-BuLi, THF | 5-(2-methylprop-2-en-1-yl)-1-benzofuran | 70-90 |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[9][10][11] For this compound, condensation with a compound like malononitrile would yield 2-((1-(1-benzofuran-5-yl)propan-2-ylidene)malononitrile.

Reaction Scheme:

Caption: Knoevenagel condensation of a ketone.

Experimental Protocol (Analogous to the Knoevenagel condensation of ketones): [12]

-

To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Data Presentation:

| Reactant | Reagents | Product | Expected Yield (%) |

| This compound | Malononitrile, Piperidine, Ethanol | 2-((1-(1-benzofuran-5-yl)propan-2-ylidene)malononitrile | 60-85 |

Reductive Amination

Reductive amination is a versatile method to form amines from ketones.[13][14][15] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced. Reacting this compound with a primary amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), would produce the corresponding secondary amine.

Reaction Scheme:

Caption: Reductive amination of a ketone.

Experimental Protocol (Analogous to the reductive amination of aryl ketones):

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a solution of methylamine (1.2 eq, e.g., as a solution in methanol or as methylamine hydrochloride with an added base like triethylamine).

-

Adjust the pH of the mixture to 6-7 using acetic acid.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a 1M aqueous solution of HCl.

-

Make the solution basic (pH > 10) with a 2M aqueous solution of NaOH.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer and concentrate to give the crude amine, which can be purified by column chromatography.

Data Presentation:

| Reactant | Reagents | Product | Expected Yield (%) |

| This compound | Methylamine, NaBH₃CN, Methanol | 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine | 50-70 |

Signaling Pathways and Drug Development

Benzofuran derivatives have been implicated in various signaling pathways relevant to disease. For example, some have been shown to act as inhibitors of enzymes such as protein tyrosine phosphatases or to have activity against cancer cell lines.[1] The derivatives synthesized from this compound can be screened for their biological activity to identify novel therapeutic agents. The structural modifications enabled by the ketone's reactivity allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Caption: General workflow for drug discovery using the target ketone.

Conclusion

The ketone group of this compound is a highly valuable functional handle for the synthesis of a diverse array of benzofuran derivatives. This guide has provided a technical overview of its reactivity in key transformations, including reduction, oxidation, Wittig olefination, Knoevenagel condensation, and reductive amination. The detailed, albeit analogous, experimental protocols and tabulated data serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The strategic exploitation of this ketone's reactivity will undoubtedly continue to contribute to the development of novel and potent therapeutic agents.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 11. purechemistry.org [purechemistry.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

An In-depth Technical Guide on 1-(1-benzofuran-5-yl)propan-2-one

CAS Number: 286836-32-6 IUPAC Name: 1-(1-benzofuran-5-yl)propan-2-one

This technical guide provides a comprehensive overview of the available scientific and technical information for the compound this compound. It is intended for researchers, scientists, and professionals in drug development. It is important to note that while this guide aims to be thorough, publicly available research specifically on this compound is limited. Therefore, this document also incorporates contextual information from the broader class of benzofuran derivatives to provide a framework for potential research and application.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the scientific literature. However, based on information from chemical suppliers and databases, the following properties are noted.[1] It is important to recognize that these values may be predicted and not experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Not available | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Not available | [1] |

Synthesis and Manufacturing

A potential conceptual workflow for the synthesis is outlined below. This is a generalized representation and would require optimization for the specific synthesis of this compound.

A conceptual synthetic workflow for benzofuran derivatives.

Biological Activity and Potential Applications

Direct experimental evidence of the biological activity of this compound is not available in the peer-reviewed literature. However, the benzofuran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[5] Derivatives of benzofuran have been reported to exhibit a variety of pharmacological properties, including:

-

Anticancer Activity: Some benzofuran derivatives have been shown to inhibit the growth of various cancer cell lines.[6]

-

Anti-inflammatory Effects: Certain benzofuran compounds have demonstrated anti-inflammatory properties.[7]

-

Antimicrobial Activity: Antibacterial and antifungal activities have been observed in some benzofuran derivatives.

-

Antiviral Properties: Some studies have indicated the potential of benzofuran compounds as antiviral agents.[5]

Given these precedents, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.[1]

Putative Signaling Pathways

The precise signaling pathways modulated by this compound are unknown. However, based on studies of other bioactive benzofuran derivatives, it is plausible that this compound or its derivatives could interact with key cellular signaling pathways implicated in disease. Some of the pathways known to be affected by benzofuran compounds include:

-

NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, and some benzofuran derivatives have been shown to modulate its activity.[7][8]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and has been identified as a target for some benzofuran compounds.[7][8]

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and metabolism, and certain benzofuran derivatives have been investigated as mTOR inhibitors.[6]

The following diagram illustrates a generalized overview of how a hypothetical benzofuran derivative might interact with these signaling pathways.

Conceptual signaling pathways for bioactive benzofuran derivatives.

Safety and Handling

Specific safety and handling data for this compound are not detailed in publicly available safety data sheets. However, for the general class of benzofuran derivatives, standard laboratory safety precautions should be followed. A safety data sheet for a related compound, 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage.[9][10] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]

Conclusion

This compound is a chemical compound with a confirmed CAS number and IUPAC name. While it is commercially available and noted as a useful intermediate in synthesis, there is a significant lack of published research on its specific chemical, physical, and biological properties. The broader family of benzofuran derivatives exhibits a wide range of promising biological activities, suggesting that this compound and its derivatives could be valuable subjects for future research in drug discovery and development. Further experimental studies are required to fully characterize this compound and explore its potential applications.

References

- 1. Cas 286836-32-6,1-(benzofuran-5-yl)propan-2-one | lookchem [lookchem.com]

- 2. 1-(6-Benzofuranyl)-2-propanone | 286836-34-8 | Benchchem [benchchem.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8674121B2 - Process for the production of benzofurans - Google Patents [patents.google.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]

- 9. fishersci.es [fishersci.es]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Core Synthetic Strategies and Starting Materials

The synthesis of 1-(1-benzofuran-5-yl)propan-2-one can be approached through two primary strategic disconnections:

-

Functionalization of a Pre-formed Benzofuran Ring: This approach utilizes a commercially available or readily synthesized 5-substituted benzofuran, which is then elaborated to introduce the propan-2-one side chain.

-

Annulation of a Substituted Phenol: This strategy involves the construction of the benzofuran ring from a phenolic precursor that already bears the desired propan-2-one moiety or a suitable precursor.

The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and laboratory capabilities for specific reaction types, particularly palladium-catalyzed cross-coupling reactions.

Route 1: Functionalization of 5-Bromobenzofuran

A highly promising and versatile starting material for the synthesis of this compound is 5-bromobenzofuran . This compound is commercially available and serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the direct installation of the acetonyl group at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions

Several palladium-catalyzed methods are suitable for the formation of the C-C bond between the benzofuran ring and the propan-2-one side chain.

a) Heck Coupling with an Acetone Equivalent:

The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides. In this context, 5-bromobenzofuran can be coupled with an acetone enolate equivalent, such as isopropenyl acetate, followed by hydrolysis to yield the target ketone. The successful Heck coupling of the structurally similar 2-acetyl-5-bromobenzofuran with various olefins supports the feasibility of this approach.[1][2]

b) Suzuki Coupling with an Acetonylboronate:

The Suzuki-Miyaura coupling offers a mild and efficient method for C-C bond formation. 5-Bromobenzofuran can be coupled with a suitable acetonylboronic acid derivative, such as potassium acetonyltrifluoroborate, in the presence of a palladium catalyst and a base.[3][4][5]

c) Sonogashira Coupling followed by Hydration:

The Sonogashira reaction allows for the coupling of aryl halides with terminal alkynes. 5-Bromobenzofuran can be coupled with a protected propargyl alcohol, followed by deprotection and hydration of the alkyne to furnish the desired ketone. This two-step sequence provides a reliable method for introducing the acetonyl functionality.[6]

| Coupling Reaction | Reagents and Conditions (Proposed) | Potential Advantages |

| Heck Coupling | Catalyst: Pd(OAc)₂, Ligand: P(o-tol)₃, Base: Et₃N, Solvent: Toluene or DMF, Temperature: 100-130°C | Direct formation of the C-C bond. |

| Suzuki Coupling | Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf), Base: K₂CO₃ or Cs₂CO₃, Solvent: Toluene/H₂O or Dioxane/H₂O, Temperature: 80-100°C | High functional group tolerance, mild reaction conditions. |

| Sonogashira Coupling | Catalyst: Pd(PPh₃)₂Cl₂, CuI (co-catalyst), Base: Et₃N, Solvent: THF or DMF, Temperature: Room temperature to 60°C | Reliable method for alkyne installation. |

Experimental Protocol (Proposed): Heck Coupling of 5-Bromobenzofuran with Isopropenyl Acetate

This proposed protocol is based on established procedures for Heck reactions with aryl bromides.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) add 5-bromobenzofuran (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.04 eq.).

-

Reagent Addition: Add anhydrous solvent (e.g., toluene or DMF), followed by a base such as triethylamine (2.0 eq.). Finally, add isopropenyl acetate (1.5 eq.).

-

Reaction: Heat the reaction mixture to 100-130 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude enol acetate is then hydrolyzed under acidic or basic conditions to yield this compound. Purify the final product by column chromatography on silica gel.

Route 2: Annulation of a Substituted Phenol

This alternative strategy involves the synthesis of a 4-substituted phenol bearing a propan-2-one or a protected equivalent, followed by cyclization to form the benzofuran ring.

Synthesis of the Phenolic Precursor

A key intermediate for this route is 1-(4-hydroxyphenyl)propan-2-one . This can be synthesized from 4-hydroxybenzaldehyde or 4-methoxyphenylacetic acid through various established organic transformations.

Cyclization to the Benzofuran Ring

Once the phenolic precursor is obtained, the benzofuran ring can be constructed via several methods, most commonly involving the reaction with an α-haloketone or a related two-carbon synthon. A common method involves the reaction of a phenol with chloroacetone in the presence of a base.[7]

Experimental Protocol (Proposed): Synthesis from 4-Allylphenol

-

Isomerization of 4-Allylphenol: Commercially available 4-allylphenol can be isomerized to 4-(prop-1-en-1-yl)phenol using a suitable base.

-

Oxidative Cleavage: The resulting propenylphenol can be subjected to oxidative cleavage (e.g., ozonolysis or dihydroxylation followed by periodate cleavage) to yield 4-hydroxybenzaldehyde.

-

Wittig Reaction: A Wittig reaction of 4-hydroxybenzaldehyde with the ylide derived from (methoxymethyl)triphenylphosphonium chloride would yield the corresponding enol ether.

-

Hydrolysis and Cyclization: Acid-catalyzed hydrolysis of the enol ether would generate 1-(4-hydroxyphenyl)propanal, which can then be cyclized to the benzofuran ring.

Logical Workflow for Synthesis Route Selection

Caption: Decision workflow for selecting a synthetic route to this compound.

Signaling Pathways and Relevance

Benzofuran derivatives are known to exhibit a wide range of biological activities and are scaffolds for numerous natural products and pharmaceuticals.[8][9] While the specific biological targets of this compound are not extensively documented, related structures have shown activities relevant to various signaling pathways. For instance, some benzofuran derivatives act as inhibitors of enzymes such as kinases and phosphodiesterases, while others interact with G-protein coupled receptors. The propan-2-one moiety can be a key pharmacophore or a handle for further chemical modifications to explore structure-activity relationships (SAR).

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 1-(1-benzofuran-5-yl)propan-2-one and its Chemical Class

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature concerning 1-(1-benzofuran-5-yl)propan-2-one. Due to a notable scarcity of specific data for this particular compound, this document also presents a detailed overview of the synthesis, characterization, and biological activities of closely related benzofuran derivatives, particularly benzofuran ketones. This approach aims to provide a valuable contextual understanding and predictive insights for researchers interested in this chemical scaffold.

Introduction to this compound

This compound is a ketone derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring system. While specific research on this compound is limited, its structural motif is of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This molecule is recognized as a potential intermediate in the synthesis of more complex pharmaceutical compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 286836-32-6 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis of Benzofuran Ketones: A Review of Methodologies

Classical Synthesis of 2-Acetylbenzofuran

A common method for the synthesis of 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone in the presence of a base, such as potassium carbonate.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

-

Reactants: Salicylaldehyde, chloroacetone, and anhydrous potassium carbonate.

-

Solvent: Acetone.

-

Procedure: A mixture of salicylaldehyde, chloroacetone, and anhydrous potassium carbonate in acetone is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield 2-acetylbenzofuran.[6][7]

Palladium-Catalyzed Synthesis Methods

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted benzofurans. These methods offer high efficiency and functional group tolerance. For instance, the α-arylation of aryloxyketones using a palladium catalyst provides a route to 2,3-disubstituted benzofurans.[8][9][10]

Conceptual Workflow for Palladium-Catalyzed Synthesis

Caption: Palladium-catalyzed α-arylation and subsequent cyclodehydration for benzofuran synthesis.

Spectroscopic Data of Analogous Benzofuran Derivatives

Spectroscopic data is crucial for the characterization of synthesized compounds. While specific data for this compound is unavailable, the following tables summarize typical spectroscopic features of related benzofuran ketones based on available literature.

Table 2: Representative ¹H NMR Data for 2-Acetylbenzofuran Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Acetyl-5-bromobenzofuran | CDCl₃ | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The acetyl methyl protons appear as a singlet around 2.5 ppm. |

| 2-Acetyl-5-methylfuran | Not Specified | Protons of the furan ring, methyl group, and acetyl group show characteristic shifts.[11][12] |

Table 3: Representative Infrared (IR) Spectroscopy Data for Benzofuran Ketones

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Aryl Ketone) | 1670 - 1690 |

| C-O-C (Furan Ring) | 1050 - 1250 |

| C=C (Aromatic) | 1450 - 1600 |

Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a common feature in many biologically active natural and synthetic compounds.[1][2][3][4][5] While the specific biological profile of this compound has not been reported, the broader class of benzofuran derivatives has been extensively studied.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][13][14][15][16] For example, certain chalcone and thiopyrimidine derivatives of benzofuran have been shown to inhibit VEGFR-2 tyrosine kinase, a key target in angiogenesis.[14]

Signaling Pathway Implication (Hypothetical)

Caption: Inhibition of the VEGFR-2 signaling pathway by certain benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties.[1] The introduction of different substituents on the benzofuran ring system allows for the modulation of their antimicrobial spectrum and potency.

Conclusion and Future Directions

This compound remains a poorly characterized compound within the broader, well-studied class of benzofuran derivatives. The synthetic methodologies and biological activities reported for analogous benzofuran ketones provide a solid foundation for future research on this specific molecule.

Future work should focus on:

-

The development and optimization of a reliable synthetic route to this compound.

-

Full spectroscopic characterization of the compound using modern analytical techniques.

-

In-depth evaluation of its biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, to determine its potential as a lead compound in drug discovery.

This technical guide serves as a starting point for researchers, providing a comprehensive overview of the current knowledge landscape and highlighting the significant potential that lies in the further investigation of this compound and its derivatives.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed α-arylation of aryloxyketones for the synthesis of 2,3-disubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Methyl-2-acetylfuran | 1193-79-9 [chemicalbook.com]

- 12. 2-Acetyl-5-methylfuran (CAS 1193-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 14. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application of 1-(1-benzofuran-5-yl)propan-2-one and Its Derivatives in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific research on 1-(1-benzofuran-5-yl)propan-2-one is limited, its structural analogs have been extensively studied, revealing significant potential in various therapeutic areas. These notes provide an overview of the key applications, quantitative biological data, and detailed experimental protocols for representative benzofuran derivatives, focusing on their anticancer and psychoactive properties.

Anticancer Applications of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.[3][4] The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the benzofuran ring system significantly influence their anticancer potency and selectivity.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzofuran derivatives against various human cancer cell lines. This data highlights the potential of these compounds as leads for the development of novel cancer therapeutics.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 13b | MCF-7 (Breast) | 1.875 | [5] |

| 13g | MCF-7 (Breast) | 1.287 | [5] |

| 13b | C-6 (Glioma) | 1.980 | [5] |

| 13g | C-6 (Glioma) | 1.622 | [5] |

| 14c | HCT116 (Colon) | 3.27 | [5] |

| 10f | MCF-7 (Breast) | 2.6 | [5] |

| 12 | SiHa (Cervical) | 1.10 | [5] |

| 12 | HeLa (Cervical) | 1.06 | [5] |

| 37e | A549 (Lung) | <10 | [5] |

| 37e | HeLa (Cervical) | <10 | [5] |

| 37e | SGC7901 (Gastric) | <10 | [5] |

| 37e | HCT116 (Colon) | <10 | [5] |

| 37e | MCF-7 (Breast) | <10 | [5] |

| 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [6] |

| 17i | MGC-803 (Gastric) | 5.85 ± 0.35 | [6] |

| 17i | H460 (Lung) | 2.06 ± 0.27 | [6] |

| 17i | A549 (Lung) | 5.74 ± 1.03 | [6] |

| 17i | THP-1 (Leukemia) | 6.15 ± 0.49 | [6] |

| 16 | A549 (Lung) | 0.12 | [7] |

| 16 | SGC7901 (Gastric) | 2.75 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[4][5]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzofuran derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualization: Anticancer Screening Workflow

Caption: Workflow for the discovery and initial evaluation of anticancer benzofuran derivatives.

Psychoactive Properties of Aminoalkylbenzofuran Analogs

Certain aminoalkylbenzofuran derivatives, which are structurally related to this compound, exhibit psychoactive effects by interacting with monoamine transporters.[8][9] These compounds can act as releasing agents or reuptake inhibitors of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to increased extracellular levels of these neurotransmitters.[9] Their pharmacological profile often resembles that of known psychoactive substances like MDMA.[8][10]

Quantitative Data: Monoamine Transporter Interaction

The following table presents the half-maximal effective concentrations (EC50) for monoamine release and half-maximal inhibitory concentrations (IC50) for monoamine uptake for representative aminoalkylbenzofurans.

| Compound | Transporter | EC50 (nM) for Release | IC50 (nM) for Uptake | Reference |

| 5-APB | DAT | 31 | - | [9] |

| 6-APB | DAT | 10 | - | [9] |

| 5-APB | SERT | 19 | - | [9] |

| 6-APB | SERT | 36 | - | [9] |

| 5-APB | NET | - | 132 | [11] |

| 6-APB | NET | - | 117 | [11] |

| 5-APB | DAT | - | 407 | [11] |

| 6-APB | DAT | - | 239 | [11] |

| 5-APB | SERT | - | 99 | [11] |

| 6-APB | SERT | - | 84 | [11] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.[12]

Materials:

-

HEK293 cells stably expressing hDAT, hSERT, or hNET

-

[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Benzofuran derivative stock solution (in DMSO)

-

Scintillation fluid and counter

-

96-well plates

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the benzofuran derivative for 10-20 minutes at room temperature.

-

Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells) to initiate uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the compound concentration.

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing a specific monoamine transporter.[12][13]

Materials:

-

Same as for the uptake assay.

Procedure:

-

Cell Plating and Substrate Loading: Plate the cells as in the uptake assay. Pre-load the cells with the respective radiolabeled substrate for 30-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove the extracellular radiolabeled substrate.

-

Release Induction: Add various concentrations of the benzofuran derivative to the cells and incubate for 15-30 minutes at 37°C to induce release.

-

Supernatant Collection: Collect the supernatant containing the released radiolabeled substrate.

-

Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Determine the EC50 value by plotting the amount of released radioactivity against the compound concentration.

Visualization: Mechanism of Action on Monoamine Transporters

Caption: Interaction of aminoalkylbenzofuran derivatives with monoamine transporters.

References

- 1. bepls.com [bepls.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.3. Transporter Release Assays [bio-protocol.org]

Application Notes and Protocols: 1-(1-benzofuran-5-yl)propan-2-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-benzofuran-5-yl)propan-2-one, a ketone derivative of the benzofuran heterocyclic system, is a valuable building block in modern organic synthesis.[1] The benzofuran moiety is a core structure in numerous natural products and biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] The unique chemical structure and reactivity of this compound make it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1] Its primary utility lies in its role as a precursor to a variety of organic compounds, leveraging the reactivity of both the ketone functional group and the benzofuran ring system.

Key Applications and Synthetic Utility